3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound features a phenylethoxy group and an amine functional group, which contribute to its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through specific chemical reactions involving benzoic acid derivatives and phenolic compounds. The synthesis typically requires controlled conditions to ensure high yields and purity.
This compound is classified as an aromatic amine due to the presence of both the benzoic acid and amine functional groups. It may also be categorized under non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarities with other compounds in this category.
The synthesis of 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid can be achieved through several methods, primarily involving acylation reactions. One common approach is the reaction of 4-aminobenzoic acid with 2-phenylethyl bromide in the presence of a base.
The molecular formula for 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid is . The structure consists of a benzoic acid moiety linked to an amine group and a phenylethoxy substituent.
The primary reaction pathways for synthesizing this compound involve acylation and nucleophilic substitution. The reaction of 4-aminobenzoic acid with acyl chlorides or anhydrides can also be employed to introduce the benzoyl group.
The mechanism involves nucleophilic attack by the amino group on electrophilic centers in both acylation and substitution reactions. This results in the formation of stable covalent bonds, leading to the final structure of 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid.
Kinetic studies may provide insights into reaction rates and mechanisms, which can be analyzed through techniques such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy.
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid has potential applications in:
This compound's unique structure offers opportunities for further exploration in medicinal chemistry and material development, warranting continued research into its properties and applications.
The genesis of 3-{[4-(2-phenylethoxy)benzoyl]amino}benzoic acid is rooted in strategic derivatization campaigns of privileged scaffolds. Its discovery emerged from three converging medicinal chemistry trajectories:
Sulfonamide Mimetics and Anti-Folate Chemistry: Early work on sulfonamide antibiotics (1930s) established para-aminobenzoic acid (PABA) as a critical bacterial metabolite. Subsequent structural diversification revealed that extending PABA’s amine with hydrophobic aryl/aryloxy groups—such as the 4-(2-phenylethoxy)benzoyl unit—retained antagonism toward folate biosynthesis while gaining affinity for mammalian targets. This shift exploited the phenethyloxy group’s capacity for hydrophobic burial in enzyme active sites .
Protein Tyrosine Phosphatase (PTP) Inhibitor Scaffolds: By the 2000s, PTP1B surfaced as a validated target for insulin resistance and diabetes. First-generation inhibitors (e.g., trodusquemine) faced bioavailability hurdles, prompting searches for cell-permeable, acid-stable chemotypes. Incorporating the 3-carboxybenzamide motif addressed polarity constraints while enabling bidentate anchoring to the catalytic site and adjacent non-catalytic pocket of PTP1B—a design principle leveraged in this compound [2].
Multi-Target Ligand (MTL) Strategies: Contemporary neuropharmacology (2010–present) emphasizes single molecules engaging multiple targets (e.g., cholinesterases and monoamine oxidases). The molecule’s benzoic acid core and pendant phenethyloxybenzamide enable reversible interactions with catalytic triads of diverse enzymes, fulfilling MTL requirements for complex diseases like Alzheimer’s .
Synthetic routes typically involve sequential coupling: first, O-alkylation of 4-hydroxybenzoic acid with 2-phenylethyl bromide yields 4-(2-phenylethoxy)benzoic acid; subsequent activation (e.g., via acid chloride or carbodiimide coupling) enables amide formation with 3-aminobenzoic acid [1] [6]. This modular synthesis facilitated rapid analog generation focused on optimizing target engagement.
Table 1: Structurally Related Compounds in Medicinal Chemistry Research
Compound Name | Molecular Formula | Key Structural Features | Therapeutic Area |
---|---|---|---|
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid | C₂₂H₁₉NO₄ | 3-Carboxybenzamide, phenethyloxy linker | Diabetes, Neurodegeneration |
2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid (BML-286) | C₂₂H₁₈N₂O₄ | Ortho-substituted benzamide, phenylacetamide | Undisclosed |
4-({2-[(2-Phenoxyacetyl)amino]benzoyl}amino)benzoic acid (EVT-3744772) | C₂₂H₁₈N₂O₅ | Phenoxyacetamide, para-carboxy anilide | Inflammation |
2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | C₁₄H₁₄N₂O | 2-Aminobenzamide, o-tolyl ring | Synthetic intermediate |
This compound belongs to a structurally and functionally diverse superfamily defined by the benzoic acid/benzamide pharmacophore. Classification hinges on substitution patterns and linker chemistry:
N-Substituted Benzamides: The amide linkage —CONH— bridges two aromatic systems (3-carboxyphenyl and 4-phenethoxyphenyl), conferring rigidity while permitting torsional flexibility. This "twisted" conformation (dihedral angles ~80–85°) disrupts planarity, potentially enhancing membrane permeability versus linear polyaromatics [5].
Critical Substituent Effects:
4-(2-Phenylethoxy) Extension: The —OCH₂CH₂C₆H₅ group provides hydrophobic surface contact and π-stacking capability. Ethoxy spacer length balances flexibility for induced-fit binding versus entropic penalties upon target engagement. Shorter (oxy) or longer (butoxy) linkers diminish PTP1B inhibition [2].
Supramolecular Behavior:Crystallographic studies of analogs (e.g., 4-[(2-phenylethyl)amino]benzoic acid) reveal acid dimer formation via pairwise O—H⋯O hydrogen bonds (O⋯O distance ~2.62–2.64 Å). This dimerization propensity may influence solid-state stability or aggregation in biological matrices [5].
Table 2: Structural Attributes and Biochemical Implications
Structural Element | Conformational Property | Target Interaction Potential |
---|---|---|
3-Carboxylic Acid | Ionized (COO⁻) at pH 7.4 | Salt bridges with basic residues (Arg/His/Lys); metal chelation |
Central Amide (—NHCO—) | Trans-configured; H-bond donor | Hydrogen bonding with backbone carbonyls |
Phenethyloxy Linker | Torsion angle N–C–C–O ~166° (anti) or -59° (gauche) | Hydrophobic burial; edge-to-face π-stacking |
Distal Phenyl Ring | Rotatable C–O bond | Van der Waals contacts with hydrophobic subpockets |
The compound’s bifunctional design enables polypharmacology across disease-relevant pathways, circumventing limitations of single-target agents:
PTP1B Inhibition for Insulin Sensitization:As a negative regulator of insulin and leptin signaling, PTP1B dephosphorylates insulin receptor β-subunit phosphotyrosines. This compound’s 3-carboxybenzamide motif mimics phosphotyrosine (pTyr), binding the catalytic P-loop (CX₅R motif) via ionic interactions with Arg221 and hydrogen bonds with Ser216/Gly218. Crucially, the phenethyloxybenzoyl extension accesses a proximal hydrophobic cavity (Phe52, Met258, Gly259), yielding sub-micromolar affinity (predicted Kᵢ ~0.8 μM) [2]. Unlike early inhibitors, this bidentate binding avoids charged phosphonates, improving cellular permeability. Mechanistically, inhibition restores insulin-induced IRβ phosphorylation and downstream Akt activation in skeletal muscle cells—demonstrating functional insulinomimetic effects [2].
Cholinesterase Modulation in Neurodegeneration:Structural kinship to PABA-derived acetylcholinesterase (AChE) inhibitors (e.g., ambenonium) suggests activity at the catalytic anionic site (CAS). The protonated amide nitrogen and carboxylic acid may engage CAS residues Trp84 and Glu199, while the phenethyl group binds the peripheral anionic site (PAS), inhibiting amyloid-β aggregation. In silico docking predicts dual AChE/butyrylcholinesterase (BuChE) inhibition, advantageous for Alzheimer’s where both enzymes regulate acetylcholine .
Exploration of Off-Target Activities:Emerging evidence implicates interactions with:
Table 3: Biochemical Targets and Therapeutic Implications
Target Protein | Binding Region | Functional Consequence | Disease Relevance |
---|---|---|---|
PTP1B (Protein Tyrosine Phosphatase 1B) | Catalytic WPD loop; secondary arylphosphate site | Enhanced insulin receptor phosphorylation; suppressed hepatic gluconeogenesis | Type 2 diabetes, Obesity |
AChE (Acetylcholinesterase) | Catalytic anionic site (CAS); peripheral anionic site (PAS) | Increased synaptic acetylcholine; reduced amyloid-β aggregation | Alzheimer’s disease |
LMW-PTP | pTyr-binding cleft | Improved insulin sensitivity in adipose tissue | Metabolic syndrome |
BCL-XL | BH3 domain groove | Pro-apoptotic activity in tumor cells | Oncology |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1